(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
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Overview
Description
The compound “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is an important pharmacophore in drug discovery and has been extensively utilized as a drug scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiproliferative Activity
Compounds similar to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone have been evaluated for their antiproliferative activity on human cancer cell lines, including prostate, lung, cervical, and breast cancer. Some of these compounds showed significant cytotoxicity, indicating potential for cancer treatment research (Mullagiri et al., 2018).
Structural Analysis
Compounds structurally related to this compound have been studied for their crystal structures and molecular interactions. Such research provides insights into the stability of these molecules and their potential for further chemical modifications (Prasad et al., 2018).
Synthesis Methods
Research on the synthesis of related compounds focuses on developing efficient and versatile methods for creating (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and similar molecules. These methods are crucial for producing these compounds for further biological and chemical studies (Zhan et al., 2019).
Antimicrobial and Antiviral Activities
Studies have shown that benzimidazole derivatives exhibit antimicrobial and antiviral activities. This includes research on novel antiviral benzofuran-transition metal complexes and antimicrobial activities of new pyridine derivatives, suggesting the potential of these compounds in developing new antimicrobial and antiviral agents (Galal et al., 2010); (Patel et al., 2011).
Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-15-6-5-14(23-15)17(22)21-9-7-11(8-10-21)16-19-12-3-1-2-4-13(12)20-16/h1-6,11H,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYSYRMSHPKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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